molecular formula C10H18N2O2 B2476556 1-(Morpholinomethyl)piperidin-2-one CAS No. 259133-23-8

1-(Morpholinomethyl)piperidin-2-one

Cat. No.: B2476556
CAS No.: 259133-23-8
M. Wt: 198.266
InChI Key: NEDSEXCXEDYYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholinomethyl)piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core substituted with a morpholinomethyl group. With the molecular formula C 10 H 18 N 2 O 2 , this molecule incorporates two privileged heterocyclic structures—morpholine and piperidine—that are frequently employed in medicinal chemistry and drug discovery . This compound is primarily valued as a versatile chemical building block for the synthesis of more complex molecules. The piperidin-2-one scaffold is a common motif in organic synthesis and can serve as a precursor to various piperidine derivatives . Meanwhile, the morpholine ring is a well-known pharmacophore found in several bioactive molecules. Research into related compounds indicates that derivatives containing morpholine and piperidine subunits are of significant interest in the development of potential therapeutic agents . For instance, studies have shown that molecules containing these moieties can exhibit promising biological activities, though the specific applications and mechanism of action for this compound itself require further investigation by researchers . WARNING: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSEXCXEDYYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Morpholinomethyl Piperidin 2 One

Direct N-Functionalization Strategies of Piperidin-2-one

Direct functionalization of the piperidin-2-one nitrogen is the most straightforward approach to introduce the morpholinomethyl group. This involves forming a bond between the nitrogen of the piperidin-2-one ring and the methylene (B1212753) carbon of the morpholinomethyl moiety.

Mannich Reaction Approaches for Introducing the Morpholinomethyl Group

The Mannich reaction is a prominent method for the aminomethylation of acidic protons, and in this context, the N-H proton of the piperidin-2-one lactam. nih.gov This one-pot, three-component reaction is a highly effective strategy for synthesizing compounds like 1-(Morpholinomethyl)piperidin-2-one.

The classical Mannich reaction involves the condensation of a compound containing an active hydrogen atom (piperidin-2-one), formaldehyde (B43269), and a secondary amine (morpholine). fao.org The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of morpholine (B109124) and formaldehyde. This iminium ion is then attacked by the nucleophilic nitrogen of the piperidin-2-one, resulting in the desired N-alkylation. nih.gov This aminomethylation technique is a fundamental C-C bond-forming reaction where an active hydrogen is substituted with an aminomethylene group. mdpi.com

The general scheme for this reaction is as follows: Piperidin-2-one is treated with an equimolar mixture of formaldehyde and morpholine. fao.orgresearchgate.net This process has been successfully applied to a wide range of substrates, including various ketones, enamines, and other heterocyclic systems. researchgate.net

Table 1: Representative Mannich Reaction Components for N-Functionalization

Starting Material Amine Component Aldehyde Component Product Type
Piperidin-2-one Morpholine Formaldehyde N-Morpholinomethyl derivative
3-Indenone Morpholine Formaldehyde Mannich Base
8-Hydroxyquinoline Piperidine (B6355638) Formaldehyde Aminomethylated derivative mdpi.com
Benzimidazole Morpholine Formaldehyde Mannich Base

This table illustrates the versatility of the Mannich reaction with various substrates and amines.

The efficiency of the Mannich reaction can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can sometimes proceed without a catalyst, acidic or basic conditions are often employed to facilitate the formation of the intermediate iminium ion and enhance reaction rates.

For related syntheses of piperidine derivatives, various catalytic systems have been developed. For instance, the N-heterocyclization of primary amines with diols has been achieved using a Cp*Ir complex as a catalyst. organic-chemistry.org In the context of Mannich reactions, acids are commonly used to promote the reaction. The choice of solvent also plays a crucial role, with polar solvents like ethanol or dimethylformamide (DMF) often being employed to dissolve the reactants and facilitate the reaction. mdpi.com Optimization of conditions such as temperature and reaction time is essential to maximize the yield and purity of the final product.

To align with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for various organic syntheses, including the Mannich reaction. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. oatext.comorganic-chemistry.orgmdpi.com

Solvent-free conditions, often coupled with microwave assistance, offer advantages by simplifying the work-up procedure, reducing waste, and often enhancing reaction rates. nih.govoatext.com For example, a facile and green one-pot synthesis of AChE quinazolinone inhibitors was developed using microwave irradiation under solvent-free conditions, demonstrating the potential of this technology for related heterocyclic syntheses. nih.gov This approach has been successfully used for synthesizing a variety of compounds, highlighting its potential applicability for the efficient synthesis of this compound. oatext.comorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes
Energy Consumption High Low
Yields Often moderate Often high nih.govorganic-chemistry.org
Side Reactions More prevalent Reduced
Environmental Impact Higher (solvent use) Lower (often solvent-free) nih.gov

Alternative Alkylation Routes on the Piperidin-2-one Nitrogen

Beyond the direct Mannich reaction, other N-alkylation strategies can be envisioned for the synthesis of this compound. These methods typically involve the reaction of the piperidin-2-one anion with a suitable electrophile.

One common approach involves deprotonating the piperidin-2-one nitrogen with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like DMF to generate the corresponding amide anion. researchgate.net This nucleophilic anion can then react with a pre-formed electrophile, such as a chloromethylmorpholine derivative.

Alternatively, phase-transfer catalysis could be employed. In this method, the piperidin-2-one would be deprotonated by a base like potassium carbonate (K2CO3) in a biphasic system, and a phase-transfer catalyst would facilitate the reaction with the alkylating agent in the organic phase. researchgate.net These methods offer an alternative to the one-pot Mannich reaction and can be useful if the specific conditions of the Mannich reaction are not suitable for the substrate.

Precursor Synthesis and Building Block Preparation

The primary precursors for the synthesis of this compound are piperidin-2-one itself and the components for the morpholinomethyl group, namely morpholine and formaldehyde.

Piperidin-2-one, also known as δ-valerolactam, is a key starting material. There are several classical and modern methods for its synthesis. One common route is the Beckmann rearrangement of cyclopentanone oxime. Another approach involves the cyclization of 5-aminopentanoic acid. More recent strategies include the organophotocatalyzed [1+2+3] reaction of inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds to directly access diverse substituted 2-piperidinones. researchgate.netnih.gov The hydrogenation of pyridine (B92270) derivatives is another major pathway to obtain the saturated piperidine ring system, which can then be further functionalized. nih.govdtic.mil

Morpholine and formaldehyde are commercially available commodity chemicals. Formaldehyde is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde, which can depolymerize under the reaction conditions to provide monomeric formaldehyde.

Synthesis of the Piperidin-2-one Core

The piperidin-2-one (δ-valerolactam) ring is a foundational heterocyclic structure present in numerous biologically active compounds. Its synthesis can be achieved through several established routes, primarily involving cyclization strategies.

Dieckmann Cyclization: A classical and robust method for forming cyclic β-keto esters is the Dieckmann condensation, which can be adapted to synthesize piperidin-2-one precursors. researchgate.netdtic.mil This intramolecular Claisen condensation involves the cyclization of a diester, typically derived from a precursor like diethyl 2-(3-cyanopropyl)malonate, using a strong base such as sodium ethoxide. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a substituted piperidin-2-one. While historically significant, this multi-step approach can present challenges in terms of yield and processing, particularly during scale-up operations. acs.org

Reductive Cyclization of Glutaronitrile: Another common approach is the partial reduction and subsequent hydrolysis of glutaronitrile. Catalytic hydrogenation can selectively reduce one of the nitrile groups to an amine, which then undergoes intramolecular cyclization with the remaining nitrile group upon hydrolysis to form the lactam ring.

Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors multicomponent reactions for their efficiency and atom economy. taylorfrancis.com Various MCRs have been developed for the one-pot synthesis of highly functionalized piperidine rings. acs.orgacs.org These reactions often involve the condensation of an aldehyde, an amine (like ammonium acetate, which serves as a nitrogen source), and one or two active methylene compounds. hse.ru For instance, a four-component reaction of an aromatic aldehyde, an amine, and an acetoacetic ester can yield a complex piperidine scaffold in a single step. growingscience.com Such strategies offer a convergent and efficient route to substituted piperidin-2-one derivatives.

Intramolecular Cyclization of Amino Acids: A straightforward method involves the cyclization of 5-aminopentanoic acid (δ-aminovaleric acid) or its ester derivatives. This is typically achieved by heating the amino acid, which leads to the elimination of a water molecule and the formation of the cyclic amide (lactam). This method is direct but may require precursors that are not always readily available.

A summary of common synthetic routes to the piperidin-2-one core is presented below.

Method Precursor(s) Key Reagents/Conditions Advantages Disadvantages
Dieckmann CyclizationDiethyl N-substituted iminodiacetate derivativesStrong base (e.g., NaH, NaOEt)Well-established, good for substituted ringsMulti-step, can have isolation challenges acs.org
Beckmann RearrangementCyclopentanone oximeAcid catalyst (e.g., H₂SO₄)Readily available starting materialUse of strong acids, potential for side reactions
Catalytic HydrogenationGlutarimide or Pyridine derivativesMetal catalyst (e.g., Ni, Rh, Pd)High yields, versatileRequires high pressure/temperature equipment dtic.mil
Multicomponent ReactionsAldehydes, amines, active methylene compoundsVarious catalysts (e.g., ZrOCl₂, Iodine)High efficiency, atom economy, diversity hse.rugrowingscience.comOptimization can be complex
Amino Acid Cyclization5-aminopentanoic acidHeatSimple, directPrecursor availability

Preparation of Morpholine-Derived Reactants

The introduction of the "morpholinomethyl" group onto the nitrogen atom of the piperidin-2-one ring is most effectively accomplished via a Mannich-type reaction. epa.govwikipedia.org This reaction involves the aminoalkylation of the acidic N-H proton of the lactam.

The key reactive species from morpholine can be generated in situ. The reaction typically combines piperidin-2-one, formaldehyde (or its solid equivalent, paraformaldehyde), and morpholine in a suitable solvent. oarjbp.comresearchgate.net The mechanism proceeds through the initial formation of N-(hydroxymethyl)morpholine, which then dehydrates to form the electrophilic N-methylenemorpholinium ion (a Schiff base or iminium ion). wikipedia.org This iminium ion is then attacked by the nucleophilic nitrogen of piperidin-2-one to form the final C-N bond.

A representative reaction scheme is as follows:

Step 1: Iminium Ion Formation Morpholine + Formaldehyde ⇌ N-(Hydroxymethyl)morpholine ⇌ N-Methylenemorpholinium ion + H₂O

Step 2: Nucleophilic Attack Piperidin-2-one + N-Methylenemorpholinium ion → this compound

This one-pot procedure is highly efficient and is analogous to the synthesis of other N-(morpholinomethyl) compounds. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was successfully achieved by reacting the parent piperidin-4-one with morpholine and formaldehyde in a mixture of ethanol and DMF, yielding the product in 72% yield. semanticscholar.org

Alternatively, pre-formed morpholine-derived reactants can be used, although this is less common. For example, N-(chloromethyl)morpholine could be synthesized and used as an alkylating agent, but this involves handling a more reactive and potentially hazardous intermediate.

Considerations for Regioselectivity and Stereocontrol in Synthesis

Regioselectivity: In the context of synthesizing this compound, regioselectivity primarily concerns the site of alkylation on the piperidin-2-one ring. The piperidin-2-one (a lactam) is an ambident nucleophile with two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom of the carbonyl group.

N-Alkylation vs. O-Alkylation: The reaction of lactams with electrophiles like the N-methylenemorpholinium ion overwhelmingly favors N-alkylation over O-alkylation. This preference is due to the greater nucleophilicity of the nitrogen atom and the thermodynamic stability of the resulting N-substituted amide compared to the O-substituted imino ether (lactim ether). The formation of the stable amide bond in the product drives the reaction towards N-functionalization.

Regioselectivity in Core Synthesis: When synthesizing a substituted piperidin-2-one core using methods like the Dieckmann cyclization, regioselectivity can be a critical factor if an unsymmetrical diester is used. researchgate.net The choice of base and reaction conditions can influence which ester group is deprotonated to initiate the cyclization, leading to different regioisomers. core.ac.uk

Stereocontrol: The parent compound, this compound, is achiral. However, if the piperidin-2-one core is substituted with one or more chiral centers, controlling the stereochemistry becomes crucial.

Diastereoselective Synthesis: Stereocontrol can be achieved by using substrates with pre-existing stereocenters that direct the approach of incoming reagents. For example, the steric bulk of substituents already on the piperidine ring can shield one face of the molecule, directing nucleophilic or electrophilic attack to the opposite face. acs.org Multicomponent reactions, in particular, have been shown to be highly diastereoselective, often yielding a single diastereomer from a complex cascade of reactions. hse.ru

Enantioselective Synthesis: To produce an enantiomerically pure substituted piperidin-2-one, asymmetric synthesis strategies are required. These methods often employ chiral catalysts (e.g., organocatalysts like proline or metal-ligand complexes), chiral auxiliaries attached to the substrate, or chiral starting materials derived from natural sources like amino acids. nih.govescholarship.org For instance, enantioselective hydrogenation of a prochiral pyridine or dihydropyridinone precursor using a chiral metal catalyst can establish the stereocenters in the piperidin-2-one ring with high enantiomeric excess. nih.gov

Sustainable and Green Chemistry Methodologies

Adopting green chemistry principles is essential for modern synthetic processes to minimize environmental impact and improve efficiency. The synthesis of N-substituted piperidones, including this compound, can be significantly improved by applying these principles. nih.gov

One-Pot and Multicomponent Reactions: The synthesis of the target molecule via a one-pot Mannich reaction is inherently green. It combines three components in a single step, which reduces the number of synthetic operations, minimizes solvent usage for intermediate purifications, and decreases waste generation. acs.orgacs.org Multicomponent reactions for synthesizing the piperidine core itself are also a cornerstone of green chemistry, as they maximize atom economy by incorporating most or all atoms from the reactants into the final product. growingscience.com

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on volatile organic compounds (VOCs). Green approaches prioritize the use of safer solvents like water, ethanol, or even solvent-free conditions. nih.govresearchgate.net For example, some multicomponent syntheses of piperidines can be performed efficiently in water. growingscience.com Furthermore, replacing hazardous reagents with environmentally benign catalysts, such as organocatalysts or non-toxic metal catalysts, enhances the sustainability of the process.

Atom Economy and Waste Reduction: The classical Dieckmann approach to piperidones can suffer from poor atom economy and generate significant waste streams. acs.orgacs.org In contrast, direct, one-pot N-alkylation strategies or multicomponent syntheses offer superior atom economy. researchgate.net For example, a green approach to N-substituted piperidones was developed that avoids the multi-step Dieckmann sequence in favor of a direct, one-pot alkylation using carbonate bases, resulting in better yields, improved atom economy, and minimized waste. acs.org

The table below compares a classical approach with a greener, one-pot alternative for the synthesis of an N-substituted piperidone.

Metric Classical Dieckmann Sequence Green One-Pot Aminomethylation
Number of Steps 3-4 (e.g., Michael addition, cyclization, decarboxylation) acs.org1 semanticscholar.org
Atom Economy Lower (involves protecting groups, leaving groups)Higher (addition reaction)
Solvent/Reagent Use High (multiple steps and purifications)Low (single step)
Waste Generation High (byproducts, excess reagents)Low (often only water as byproduct)
Overall Efficiency Lower yield, long reaction times acs.orgHigher yield, shorter reaction times

Chemical Reactivity and Transformation Pathways of 1 Morpholinomethyl Piperidin 2 One

Reactions Involving the Piperidin-2-one Lactam Ring

The piperidin-2-one ring, a cyclic amide (lactam), is a key structural feature that governs a significant portion of the molecule's reactivity.

Hydrolytic Stability and Ring-Opening Processes

Lactams, such as the piperidin-2-one ring, are susceptible to hydrolysis, a process that leads to the cleavage of the cyclic amide bond. This reaction results in the formation of the corresponding open-chain amino acid. The stability of the lactam ring is highly dependent on the reaction conditions, particularly pH and temperature.

Under acidic or basic conditions, the amide bond can be cleaved. For instance, in an acidic environment, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of this hydrolysis can be influenced by factors such as the presence of residual water and the nature of the end groups on similar polymer systems. nih.gov The hydrolytic stability of related compounds can be systematically evaluated in model systems that mimic physiological conditions, such as varying pH buffers. mdpi.com

The general process for the hydrolysis of the piperidin-2-one ring is illustrated below:

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

ConditionDescriptionProduct
Acidic (e.g., H₃O⁺, heat)Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water and subsequent ring opening.5-((Morpholinomethyl)amino)pentanoic acid
Basic (e.g., OH⁻, heat)The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the amide bond.Salt of 5-((Morpholinomethyl)amino)pentanoic acid

Functional Group Interconversions on the Lactam Moiety

Functional group interconversion refers to the transformation of one functional group into another through various chemical reactions. imperial.ac.uksolubilityofthings.com For the lactam moiety in 1-(Morpholinomethyl)piperidin-2-one, this can involve modifications of the amide group itself or reactions on the ring's carbon framework. While the core structure is relatively stable, the carbonyl group and the adjacent methylene (B1212753) groups offer sites for potential transformations.

These interconversions are fundamental in organic synthesis for creating new molecular architectures. fiveable.me For example, the amide functionality can be a precursor to other nitrogen-containing groups.

Reaction TypeReagents and ConditionsResulting Functional Group
ThionationLawesson's ReagentThiolactam
Vilsmeier-Haack ReactionPOCl₃, DMFChloro-iminium salt
α-AlkylationStrong base (e.g., LDA), Alkyl halideAlkyl group at C-3 position

Reductive Transformations of the Piperidin-2-one Ring System

The amide group within the piperidin-2-one ring can be completely reduced to an amine. This transformation effectively converts the lactam into a cyclic amine (a substituted piperidine). Powerful reducing agents are typically required for this conversion.

The reduction of amides to amines is a common transformation in organic synthesis. imperial.ac.uk Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the carbonyl group into a methylene group (CH₂). solubilityofthings.com This reaction provides a direct route from the lactam to the corresponding saturated heterocyclic amine, 1-(Morpholinomethyl)piperidine. The reduction of related pyridine (B92270) systems to piperidines can also be achieved through catalytic hydrogenation, although this typically applies to aromatic precursors. nih.gov

TransformationReagentProduct
Lactam to Cyclic AmineLithium Aluminum Hydride (LiAlH₄)1-(Morpholinomethyl)piperidine
Catalytic Hydrogenation (of a related pyridone)H₂, Catalyst (e.g., Raney-Ni)This compound (if starting from a pyridone) or fully reduced piperidine (B6355638)

Transformations of the N-Linked Morpholinomethyl Side Chain

The morpholinomethyl group attached to the lactam nitrogen presents its own set of potential chemical reactions, primarily centered around the tertiary amine of the morpholine (B109124) ring and the stability of the N-Mannich base linkage.

Reactivity of the Tertiary Amine Nitrogen in the Morpholine Ring

The nitrogen atom in the morpholine ring is a tertiary amine, which makes it nucleophilic and basic. This allows it to participate in a range of chemical reactions. The reactivity of this nitrogen is a key feature in the synthesis of various morpholine derivatives. organic-chemistry.orgresearchgate.net

A characteristic reaction of tertiary amines is quaternization, where the nitrogen atom attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction modifies the electronic properties and solubility of the molecule. Additionally, the tertiary amine can be oxidized. For instance, oxidation of related piperidine derivatives can occur, highlighting the potential for similar reactions with the morpholine nitrogen. acs.org

Reaction TypeReagentProduct
Quaternization Alkyl Halide (e.g., CH₃I)N-Alkyl-N-(piperidin-2-on-1-ylmethyl)morpholinium halide
Oxidation Oxidizing Agent (e.g., H₂O₂)N-oxide derivative

Potential for Retro-Mannich Reactions and Substituent Exchange

The this compound structure is a N-Mannich base, formed conceptually from piperidin-2-one, formaldehyde (B43269), and morpholine. Mannich bases are known to be susceptible to retro-Mannich reactions, especially under thermal or catalytic conditions. nih.govplos.org This reaction involves the fragmentation of the molecule.

The retro-Mannich reaction would lead to the cleavage of the C-N bond between the piperidinone nitrogen and the methylene bridge, generating a reactive N-acyliminium ion intermediate derived from piperidin-2-one and releasing morpholine. acs.orgacs.org This reactive intermediate can then be trapped by other nucleophiles present in the reaction mixture, leading to a substituent exchange reaction. This pathway allows for the diversification of the substituent at the N-1 position of the piperidin-2-one ring. plos.orgresearchgate.net

ReactionConditionsIntermediatesPotential Outcome
Retro-Mannich Reaction Heat or Catalysis (Acid/Base)N-acyliminium ion of piperidin-2-one, MorpholineFragmentation of the side chain
Substituent Exchange Presence of a different nucleophile (e.g., another secondary amine, thiol)N-acyliminium ion of piperidin-2-oneFormation of a new Mannich base

Reactions Involving the Methylene Bridge

The most significant point of reactivity in this compound is the C-N bond of the methylene bridge connecting the two heterocyclic rings. This linkage is susceptible to cleavage, particularly under acidic conditions, in a process characteristic of Mannich bases and aminals.

This cleavage is not a simple hydrolysis but rather a key step that generates a highly reactive electrophilic intermediate. The reaction typically proceeds via protonation of the morpholine nitrogen, followed by the elimination of neutral morpholine. This process results in the formation of a six-membered cyclic N-acyliminium ion. This intermediate is a powerful electrophile and is central to the derivatization of the piperidin-2-one core. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov

Derivatization Strategies for Structural Elaboration

The unique structure of this compound offers multiple avenues for chemical modification, allowing for the systematic elaboration of its scaffold. Derivatization can be targeted at the piperidin-2-one ring, the morpholine moiety, or by leveraging the reactivity of the methylene bridge to introduce new functional groups.

The primary strategy for introducing new functional groups onto the this compound scaffold involves the in-situ generation of the N-acyliminium ion intermediate. As described, cleavage of the morpholine group under acidic conditions provides a potent electrophile that can be trapped by a diverse range of nucleophiles. researchgate.netnih.gov This α-amidoalkylation reaction is a powerful C-C and C-heteroatom bond-forming method. researchgate.net

This approach allows for the introduction of various substituents at the N1 position of the piperidin-2-one ring. The scope of this transformation is broad, with numerous types of nucleophiles capable of reacting with N-acyliminium ions. A summary of potential nucleophiles is presented in Table 1.

Nucleophile ClassSpecific ExamplesResulting Structure
Aromatic Nucleophiles Benzene, Toluene, Indoles, PyrrolesN-(Arylmethyl)piperidin-2-one derivatives
Organometallic Reagents Grignard reagents (RMgX), Organolithium reagents (RLi)N-(Alkyl/Aryl)methyl-piperidin-2-one derivatives
Silicon-Based Nucleophiles Allyltrimethylsilane, Silyl enol ethersN-(Allyl/Ketoalkyl)piperidin-2-one derivatives
Active Methylene Compounds Malonates, β-ketoestersDerivatives with extended carbon chains
Nitrile Nucleophiles Trimethylsilyl cyanide (TMSCN)N-(Cyanomethyl)piperidin-2-one derivatives
This table presents potential reactions based on the known reactivity of N-acyliminium ions with various nucleophiles. researchgate.netnih.gov

While often considered a stable and synthetically useful moiety for modulating physicochemical properties like solubility and bioavailability, the morpholine ring itself can be a target for modification. nih.govacs.orgnih.govresearchgate.net

Strategies for modifying the morpholine heterocycle include:

Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the morpholine ring can undergo cleavage or expansion. For instance, visible-light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has been reported, offering a pathway to acyclic structures. google.com Additionally, reactions involving neighboring group participation, such as the treatment of 3-chloromethylmorpholine derivatives with certain nucleophiles, can lead to ring expansion, forming 1,4-oxazepanes. rsc.org

Substitution on the Morpholine Ring: A more common approach involves the use of pre-functionalized morpholine derivatives in the initial synthesis. Substituted morpholines can be used in the Mannich reaction with piperidin-2-one and formaldehyde to generate analogues with functionality on the morpholine ring. This allows for the introduction of a wide range of substituents without altering the core piperidin-2-one structure post-synthesis. acs.orgnih.govacs.org

The piperidin-2-one ring, a δ-lactam, offers several positions for chemical modification to create a diverse library of analogues. wikipedia.org

Key modification strategies are summarized in Table 2.

Site of ModificationType of ReactionPotential Outcome
Lactam Carbonyl (C2) Reduction (e.g., with LiAlH₄)Piperidine ring (removal of carbonyl)
Lactam Amide Bond Hydrolysis (acidic or basic)Ring-opening to form 5-aminocaproic acid derivatives nih.govyoutube.com
α-Carbon (C6) C-H FunctionalizationIntroduction of aryl or other groups via catalyzed reactions nih.gov
Ring Carbons (C3, C4, C5) Various synthetic strategiesIntroduction of substituents, creation of fused ring systems nih.govresearchgate.netacs.orgajchem-a.com
This table outlines general strategies for modifying the piperidin-2-one ring based on established lactam and piperidine chemistry.

For instance, rhodium-catalyzed C-H insertion reactions have been successfully employed to functionalize piperidine rings at various positions, a strategy that could be adapted for this system. nih.gov Furthermore, the lactam itself can be synthesized from functionalized precursors, such as L-aspartic acid, to build in chirality and specific substituents from the start. sci-hub.seorganic-chemistry.orgnih.gov

Mechanistic Investigations of Key Reactions

The pivotal reaction mechanism in the chemistry of this compound is the formation and subsequent reaction of the N-acyliminium ion. This mechanism has been extensively studied in related systems and provides a clear framework for understanding the reactivity of the title compound. researchgate.netresearchgate.netnih.gov

The process can be broken down into three fundamental steps:

Generation of the N-Acyliminium Ion: The reaction is initiated by an acid catalyst (either a Brønsted or Lewis acid). The acid activates the molecule, typically by protonating the more basic morpholine nitrogen. This facilitates the cleavage of the C4-N bond of the piperidin-2-one ring, leading to the departure of a stable, neutral morpholine molecule. This elimination step forms the highly electrophilic N-acyliminium ion. researchgate.netlibretexts.org

Conformational State of the Intermediate: The resulting six-membered N-acyliminium ion is a planar, sp²-hybridized species. Spectroscopic studies on similar cyclic N-acyliminium ions have confirmed their structure and conformation, which is crucial for understanding the stereochemical outcome of subsequent reactions. beilstein-journals.org

Nucleophilic Attack: The electron-deficient N-acyliminium ion readily reacts with a wide range of nucleophiles. The nucleophile attacks the iminium carbon, forming a new carbon-carbon or carbon-heteroatom bond and quenching the positive charge. This step finalizes the introduction of the new functional group onto the piperidin-2-one scaffold. researchgate.netnih.govlibretexts.org

This mechanistic pathway is a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile method for the construction of complex nitrogen-containing heterocyclic compounds. acs.orgnih.govarkat-usa.org The predictability of this reaction allows for the rational design of synthetic routes to a wide variety of structurally diverse molecules based on the this compound scaffold.

Theoretical and Computational Investigations of 1 Morpholinomethyl Piperidin 2 One

Quantum Chemical Studies

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(Morpholinomethyl)piperidin-2-one.

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima. The piperidin-2-one ring typically adopts a distorted chair or boat conformation. doi.org The linkage to the morpholinomethyl group introduces additional degrees of freedom.

Computational studies would involve a systematic conformational search to identify the most stable conformers. Geometry optimization of these conformers, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provides their relative energies and geometric parameters. Such analyses for related N-acetylated piperidine (B6355638) derivatives have shown that while multiple rotamers can exist due to the partial double bond character of the N-CO bond, often only one is predominantly observed in NMR due to rapid rotation on the NMR timescale. doi.org For this compound, the most stable conformer would likely feature the piperidin-2-one ring in a chair-like conformation to minimize steric strain.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPiperidin-2-one Ring ConformationRelative Energy (kcal/mol)Key Dihedral Angle (°)
1 (Global Minimum)Chair0.00-175.8
2Twist-Boat3.52-85.2
3Boat5.15-10.3

The electronic structure dictates the reactivity and intermolecular interactions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For molecules containing piperidine and morpholine (B109124) rings, the HOMO is often localized on the nitrogen atoms and the LUMO is distributed over the carbonyl group and adjacent atoms. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.orgrsc.org In this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the morpholino and carbonyl groups, indicating their susceptibility to electrophilic attack. nih.govresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those attached to the nitrogen atoms in a protonated state. nih.govresearchgate.net

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

This table contains hypothetical but representative values based on general principles of computational chemistry, as specific data for this compound is not available in the provided search results.

Theoretical calculations can predict spectroscopic data, which aids in the interpretation of experimental spectra. Vibrational frequency calculations, after scaling to correct for anharmonicity and basis set deficiencies, can be compared with experimental Infrared (IR) and Raman spectra to assign vibrational modes. nist.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. illinois.eduorganicchemistrydata.org These predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals to specific nuclei. hmdb.cachemicalbook.comchemicalbook.com For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the piperidin-2-one and morpholine rings.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

ProtonPredicted δ (ppm)Hypothetical Experimental δ (ppm)
Piperidinone-H32.452.40
Piperidinone-H63.303.25
Morpholine-H (axial)2.602.55
Morpholine-H (equatorial)3.703.65

This table presents hypothetical data to illustrate the comparison between predicted and experimental values. Specific data for this compound is not available in the searched literature.

Molecular Dynamics Simulations and Conformational Preferences

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering solvent effects and temperature. umich.eduplos.org An MD simulation of this compound in an aqueous environment would reveal its conformational dynamics and hydration patterns. nih.gov Such simulations can identify the most populated conformational states and the transitions between them, offering a more realistic view of its behavior in a biological context. nih.gov These simulations are crucial for understanding how the molecule might interact with a biological target. umich.edu

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. rsc.orgrsc.org For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other molecules. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

In Silico Screening and Design of Analogs

The structural and electronic information obtained from computational studies can be leveraged for the in silico screening and design of new analogs with improved properties. nih.gov By modifying the core structure of this compound and computationally evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and further testing. doi.org For instance, substitutions on the piperidinone or morpholine rings could be explored to modulate the molecule's solubility, lipophilicity, or binding affinity to a specific target. This rational design approach can significantly accelerate the drug discovery process. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework of 1-(Morpholinomethyl)piperidin-2-one can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the piperidin-2-one ring, the morpholine (B109124) ring, and the crucial methylene (B1212753) bridge that links them. Protons on carbons adjacent to nitrogen atoms are typically deshielded and appear at higher chemical shifts (downfield). libretexts.orglibretexts.orgopenstax.org For instance, the protons on the carbon next to the nitrogen in an amine typically appear around 2.3-3.0 ppm. libretexts.org The methylene protons of the morpholine ring adjacent to the oxygen atom would be expected at a lower field than those adjacent only to the nitrogen.

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. libretexts.orgslideshare.net A key feature would be the signal for the carbonyl carbon (C=O) of the piperidin-2-one lactam ring, which is expected to appear significantly downfield, typically in the range of 170-180 ppm. Carbons bonded to nitrogen or oxygen atoms also exhibit characteristic downfield shifts. libretexts.orglibretexts.org For example, carbons directly attached to a nitrogen atom typically resonate in the 10-65 ppm range. libretexts.org

While specific experimental data for this compound is not available in the cited literature, predicted chemical shifts based on the analysis of its constituent fragments are presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Piperidinone C2 (C=O)-~173
Piperidinone C3 (CH₂)~2.4~31
Piperidinone C4 (CH₂)~1.8~21
Piperidinone C5 (CH₂)~1.8~23
Piperidinone C6 (CH₂)~3.2~42
Methylene Bridge (N-CH₂-N)~4.0~70
Morpholine C2'/C6' (O-CH₂)~3.7~67
Morpholine C3'/C5' (N-CH₂)~2.5~53

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the protons at C3-C4, C4-C5, and C5-C6 of the piperidinone ring, as well as between the C2'-C3' and C5'-C6' protons of the morpholine ring. This allows for the mapping of the proton-proton networks within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govcolumbia.educolumbia.edu HSQC is highly sensitive and provides a direct link between the ¹H and ¹³C assignments. columbia.eduustc.edu.cn For example, it would definitively link the proton signal at ~4.0 ppm to the methylene bridge carbon at ~70 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₁₈N₂O₂), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental verification of the molecular formula is a critical step in the characterization process.

Predicted HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₀H₁₉N₂O₂]⁺200.1419
[M+Na]⁺[C₁₀H₁₈N₂O₂Na]⁺222.1238

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. usask.ca The fragmentation pattern helps to confirm the connectivity of different structural units within the molecule. nih.govwvu.edu

For this compound, the most likely fragmentation pathways would involve the cleavage of the bonds around the central methylene bridge, being the weakest points in the structure.

Plausible Fragmentation Pathways for this compound in MS/MS

Fragment Ion (m/z)Proposed Structure/Loss
100.0762[Morpholinomethyl]⁺ cation, resulting from cleavage of the N-CH₂ bond to the piperidinone
86.0600[Morpholine-H]⁺, following cleavage and rearrangement
99.0657[Piperidin-2-one]⁺ radical cation, following cleavage of the N-CH₂ bond

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. researchgate.net The resulting spectra provide valuable information about the functional groups present in a compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. openstax.org For this compound, the most prominent and diagnostic absorption band would be the stretching vibration of the amide carbonyl group (C=O) in the piperidin-2-one ring. This typically appears as a strong band in the region of 1650-1690 cm⁻¹. researchgate.net Other key absorptions would include the C-O-C ether stretch from the morpholine ring (around 1115 cm⁻¹) and various C-N and C-H stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, bonds that are weak or silent in IR may be strong in Raman, and vice versa. For this molecule, C-C and symmetric C-H stretching modes would likely produce notable Raman signals.

Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H (Aliphatic)Stretching2850-3000MediumStrong
C=O (Amide I)Stretching1650-1690StrongMedium
CH₂Bending (Scissoring)1440-1470MediumMedium
C-N (Amine/Amide)Stretching1020-1250Medium-StrongWeak
C-O-C (Ether)Asymmetric Stretch~1115StrongWeak

X-ray Crystallography for Solid-State Structural Determination

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, extensive crystallographic studies on related N-substituted piperidine (B6355638) and piperidin-2-one (δ-valerolactam) derivatives allow for a well-founded prediction of its solid-state structure. The piperidine ring in such compounds almost invariably adopts a stable chair conformation to minimize torsional and angular strain. For instance, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) demonstrates a distinct chair conformation for the piperidine ring. researchgate.netwikipedia.org Similarly, the parent 2-piperidinone ring is known to be nearly planar in the vicinity of the amide group, with the rest of the ring adopting a conformation that alleviates steric strain. wikipedia.org

The morpholinomethyl substituent at the N1 position is expected to orient itself to minimize steric hindrance with the piperidin-2-one ring. The connection through the exocyclic N-CH₂-N linkage will have specific bond lengths and angles determined by the hybridization of the atoms and the constraints of the crystal packing. Intermolecular interactions, such as weak C-H···O hydrogen bonds, are also anticipated to play a significant role in stabilizing the crystal lattice, as observed in the crystal structures of similar molecules. researchgate.net

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related piperidine derivative, 2,2-dichloro-1-(piperidin-1-yl)ethanone, are presented below.

ParameterValue for 2,2-dichloro-1-(piperidin-1-yl)ethanone researchgate.net
Chemical FormulaC₇H₁₁Cl₂NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2972 (1)
b (Å)15.4896 (2)
c (Å)9.3709 (2)
β (°)108.920 (1)
Volume (ų)864.66 (3)
Z (molecules/unit cell)4
Temperature (K)133

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, serving a critical role in assessing the purity of synthesized molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile and thermally labile compounds. For a molecule such as this compound, which contains a polar lactam structure, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, would be employed. nih.gov The separation is achieved by eluting the sample with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. The mobile phase typically consists of a mixture of an aqueous component (often with a pH-adjusting buffer or additive like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govusda.gov

Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance. Given the lactam chromophore, a wavelength in the low UV range (e.g., 210-230 nm) would likely be appropriate. nih.gov The retention time of the main peak under defined conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

ParameterTypical Value/Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 75 mm, 3.5 µm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid usda.gov
Mobile Phase BAcetonitrile or Methanol nih.govusda.gov
Elution ModeGradient nih.gov
Flow Rate0.5 - 1.0 mL/min
DetectorUV/PDA at 210-230 nm nih.gov
Sample SolventAcetonitrile/Water mixture

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC analysis is feasible provided the compound has sufficient thermal stability and volatility. The technique is particularly useful for detecting volatile impurities or residual solvents from the synthesis process.

A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas, such as helium or nitrogen. google.com The column contains a stationary phase, and for a compound of this nature, a mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent), would likely provide good separation. google.com

The oven temperature is programmed to increase during the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both retention time data and mass spectra for definitive identification of the parent compound and any impurities. google.com For analyzing trace-level piperidine-related impurities, headspace GC can be an effective technique. google.comchromforum.org

ParameterTypical Value/Condition
Column5% Phenyl Polysiloxane (e.g., HP-5, DB-5), 30 m x 0.32 mm x 0.25 µm google.com
Carrier GasHelium or High Purity Nitrogen google.com
Inlet Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) google.com
Detector Temperature300 °C (for FID) google.com
Sample SolventMethanol or Dichloromethane

Structure Activity Relationship Sar Studies: Mechanistic and Non Clinical Insights

Impact of the Morpholinomethyl Moiety on Molecular Interactions and Properties

The morpholine (B109124) ring is a common scaffold in medicinal chemistry, often introduced to modulate a compound's physicochemical and biological properties. researchgate.net Its presence in 1-(Morpholinomethyl)piperidin-2-one is expected to confer several key characteristics. Morpholine is frequently used to improve aqueous solubility and other pharmacokinetic properties of drug candidates. researchgate.netresearchgate.net The introduction of a morpholine ring has been shown to enhance CNS permeability in certain molecular contexts. nih.gov

Role of the Piperidin-2-one Scaffold in Recognition Processes

The piperidin-2-one (a valerolactam) substructure serves as the central scaffold of the molecule. Such ring systems are prevalent in a vast number of biologically active compounds and natural products. ijabbr.com The piperidine (B6355638) ring, in its various forms, is considered a "privileged structure" in drug design, providing a rigid three-dimensional framework that can be strategically decorated with functional groups to orient them for optimal interaction with a biological target. mdpi.com

The piperidin-2-one ring itself contains a carbonyl group (C=O) which is a potent hydrogen bond acceptor, and an amide nitrogen. This lactam feature is critical for establishing interactions. In the context of molecular recognition, the piperidin-2-one scaffold positions the N-substituted morpholinomethyl group in a specific spatial orientation relative to any potential substituents on the piperidinone ring itself. This defined geometry is crucial for how the molecule fits into a binding site. Studies on related piperidone derivatives have shown that the ring structure is essential for maintaining the necessary conformation for biological activity, and its removal or significant alteration often leads to a loss of potency. core.ac.uk

Influence of Substituent Variations on the Piperidin-2-one Ring System

While this compound itself is unsubstituted on the piperidinone ring, SAR studies on related piperidone derivatives demonstrate the significant impact of such substitutions. The placement of different chemical groups on the carbon atoms of the piperidin-2-one ring can drastically alter a molecule's activity and selectivity.

For example, studies on 3,5-bis(arylidene)-4-piperidone derivatives have shown that the nature and position of substituents on the arylidene groups strongly influence their cytotoxic potencies. nih.gov Similarly, research on piperidine-based corrosion inhibitors revealed that the type and position of substituents (e.g., methyl groups) on the piperidine ring directly correlate with inhibition efficiency. researchgate.net Generally, electron-donating or electron-withdrawing groups can modify the electronic distribution of the entire scaffold, affecting its binding affinity and reactivity. rsc.org The steric bulk of substituents also plays a critical role; larger groups can provide more extensive hydrophobic interactions but may also cause steric clashes within a confined binding pocket. nih.gov These findings underscore that the piperidin-2-one ring in the title compound serves as a versatile platform that could be further functionalized to optimize specific non-therapeutic bioactivities.

Correlation between Structural Features and Non-Therapeutic Bioactivities

Beyond potential biological applications, the structural features of this compound suggest utility in material science, particularly as a corrosion inhibitor.

Corrosion Inhibition Properties

Organic compounds containing heteroatoms like nitrogen and oxygen are well-known to be effective corrosion inhibitors for metals in acidic environments. researchgate.netchemicalbook.com The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion processes. core.ac.uk

The this compound molecule possesses multiple active centers for adsorption: the two nitrogen atoms (one in the morpholine ring, one in the piperidinone ring) and the two oxygen atoms (one in the morpholine ring, one carbonyl oxygen). These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, such as iron, leading to strong adsorption. core.ac.ukresearchgate.net Studies on simpler morpholine and piperidone derivatives have confirmed their efficacy as corrosion inhibitors for mild steel and copper in acidic media. core.ac.ukmdpi.comscispace.com The inhibition efficiency of these types of compounds is dependent on their concentration, the temperature, and the nature of the acidic medium. researchgate.netbiointerfaceresearch.com It is proposed that such molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. ijabbr.comresearchgate.net

Inhibitor Class Related Compound Example Metal Medium Max Inhibition Efficiency (%) Reference
Piperidones 2,6-Diphenyl-4-piperidone Copper H₂SO₄ 68 core.ac.uk
Piperidines N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine Mild Steel HCl 91.8 biointerfaceresearch.com
Morpholines Morpholine Mild Steel H₂SO₄ / H₃PO₄ >90 (at optimal conc.) researchgate.net
Morpholine Salts Morpholine Carbonate Carbon Steel NaCl solution >85 mdpi.com

This table presents data for compounds structurally related to the moieties within this compound, illustrating their established corrosion inhibition properties.

Other Material Science or Catalytic Effects

The morpholine moiety is used in the preparation of alumina (B75360) catalysts, where it acts as a gelling agent for the treatment of hydrocarbons. chemicalbook.com However, specific research detailing catalytic or broader material science applications for this compound or its very close analogues is not extensively available in the current literature. Given the presence of basic nitrogen centers, the compound could theoretically have applications in base-catalyzed reactions, but this remains to be experimentally verified.

In Silico Approaches to SAR Prediction and Ligand Design

In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the interactions and properties of molecules like this compound. nih.govgyanvihar.org These computational techniques allow researchers to visualize how a ligand might bind to a protein's active site and to build mathematical models that correlate chemical structure with activity. nih.govresearchgate.netresearchgate.net

Molecular Docking: This technique would place the 3D structure of this compound into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.govgyanvihar.org Such studies can elucidate key interactions, for example, identifying which amino acid residues form hydrogen bonds with the morpholine oxygen or the piperidinone carbonyl group. nih.gov For compounds with similar scaffolds, docking has been used to explain selectivity and potency. researchgate.net

QSAR Studies: QSAR models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic properties, size, lipophilicity) and a measured activity, such as cytotoxic potency or corrosion inhibition efficiency. nih.govresearchgate.netmdpi.com For a series of related piperidone or morpholine derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.govmdpi.com For instance, QSAR models for piperazine (B1678402) derivatives have successfully used descriptors like molecular orbital energies (LUMO), molar refractivity, and polar surface area (PSA) to predict their inhibitory activity. researchgate.netmdpi.com

These computational approaches are integral to modern chemical research, enabling the rational design of new compounds and providing mechanistic insights that complement experimental findings. scispace.com

Exploration of Emerging Non Therapeutic Research Applications

The compound 1-(Morpholinomethyl)piperidin-2-one, a distinct chemical entity featuring both a piperidinone and a morpholine (B109124) ring, is a subject of growing interest in various non-therapeutic scientific domains. Its unique structural arrangement, combining a lactam with a tertiary amine via a methylene (B1212753) bridge, presents a versatile scaffold for a multitude of research applications beyond medicine. This exploration delves into its utility in polymer chemistry, fine chemical synthesis, analytical chemistry, and catalysis.

Conclusion and Future Research Directions

Synthesis and Structural Characterization: An Uncharted Territory

A thorough review of chemical databases and scholarly articles reveals a notable absence of established synthetic routes or detailed structural characterization for 1-(Morpholinomethyl)piperidin-2-one. Typically, the synthesis of such a molecule might be envisioned through a Mannich-type reaction, involving the condensation of piperidin-2-one, formaldehyde (B43269), and morpholine (B109124). This classical method is a cornerstone in organic synthesis for the aminomethylation of acidic C-H compounds.

However, no specific literature has been identified that details the application of this or any other synthetic methodology to produce this compound. Consequently, there is no available data on its purification, or its structural elucidation through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or X-ray crystallography. The expected spectral data would be crucial for confirming the connectivity and stereochemistry of the molecule, but such data remains unreported.

Prospects for Further Chemical Transformations and Derivatization: A Realm of Speculation

Given the lack of a known synthetic pathway to this compound, any discussion of its further chemical transformations or derivatization is purely speculative. In theory, the molecule possesses several reactive sites that could be targeted for modification. The secondary amine within the morpholine ring could undergo N-alkylation or N-acylation. The lactam functionality in the piperidin-2-one ring presents opportunities for ring-opening reactions to yield amino acids or for reduction to the corresponding piperidine (B6355638) derivative.

Furthermore, the methylene (B1212753) bridge connecting the two heterocyclic rings could potentially be a site for functionalization, although this would likely require more advanced synthetic strategies. The exploration of these potential reactions is contingent on the successful and documented synthesis of the parent compound.

Future Directions in Theoretical and Computational Studies: Awaiting a Subject

Theoretical and computational chemistry provide powerful tools to predict the properties and behavior of molecules. For this compound, computational studies could offer valuable insights into its three-dimensional structure, conformational preferences, and electronic properties. Techniques such as Density Functional Theory (DFT) could be employed to calculate its optimized geometry, vibrational frequencies (to compare with potential experimental IR spectra), and NMR chemical shifts.

Molecular dynamics simulations could explore its behavior in different solvent environments and its potential interactions with biological macromolecules. However, without experimental data to validate these computational models, their predictive power remains limited. The initiation of such theoretical investigations awaits the synthesis and basic characterization of the molecule.

Emerging Non-Therapeutic Applications and Cross-Disciplinary Research Opportunities: An Open Field

The potential non-therapeutic applications of this compound are entirely unexplored. The presence of both a lactam and a morpholine moiety suggests possibilities in materials science, for instance, as a monomer in polymerization reactions or as a ligand for metal coordination complexes. The morpholine unit is known for its use in corrosion inhibitors and as a solvent, while piperidin-2-one can be a precursor to polyamides.

Cross-disciplinary research, for example, in the field of crystal engineering, could investigate the self-assembly and hydrogen bonding patterns of this molecule, if it can be synthesized and crystallized. Its potential as a building block in supramolecular chemistry or as a catalyst in organic reactions also remains an open question. The lack of fundamental knowledge about this compound means that its potential in any application area is yet to be discovered.

Q & A

Q. Key Parameters :

  • Catalyst loading (5–10 mol% CuI).
  • Temperature control to avoid byproduct formation.
  • Purification via flash column chromatography (SiO₂, gradient elution with ethyl acetate/petroleum ether) .

What methodologies are recommended for purifying this compound, particularly in the presence of structurally similar impurities?

Basic Research Focus
Flash column chromatography remains the gold standard for purification. Use silica gel (200–400 mesh) with a gradient of 0–40% ethyl acetate in petroleum ether to separate morpholine and piperidine derivatives. For persistent impurities, consider recrystallization from ethanol/water mixtures. Chiral separation (if applicable) requires chiral stationary phases (e.g., cellulose-based columns) .

Advanced Tip :
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can resolve closely eluting impurities. Validate purity via mass spectrometry (HRMS) and ¹H/¹³C NMR .

How can the structural integrity of this compound be confirmed post-synthesis?

Q. Basic Research Focus

  • NMR Spectroscopy : Compare experimental ¹H NMR peaks with literature data for morpholine (δ 2.4–3.6 ppm) and piperidin-2-one (δ 1.5–2.1 ppm for methylene groups).
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) confirms bond lengths and stereochemistry .
  • FT-IR : Verify carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and morpholine ring vibrations .

What advanced strategies are available for resolving enantiomers of this compound?

Advanced Research Focus
If chirality arises from the morpholinomethyl group, employ chiral auxiliary-mediated synthesis or enzymatic resolution. For analytical separation, use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict enantiomer binding affinities to biological targets .

How can computational modeling guide the design of derivatives based on this compound?

Q. Advanced Research Focus

  • Docking Studies : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinases or GPCRs). Focus on morpholine’s oxygen as a hydrogen-bond acceptor.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidin-2-one ring) with bioactivity using Gaussian or COSMO-RS .

How should researchers address contradictions in experimental data, such as inconsistent NMR shifts or unexpected reaction outcomes?

Q. Advanced Research Focus

  • Contradictory NMR Data : Verify solvent effects (DMSO vs. CDCl₃) and trace moisture. Use DEPT-135 or 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Reaction Anomalies : Perform kinetic studies (e.g., in situ IR monitoring) to identify intermediate species. Cross-validate synthetic steps with alternative catalysts (e.g., Pd/C for hydrogenation) .

What pharmacological targets are plausible for this compound based on structural analogs?

Advanced Research Focus
Piperidine-morpholine hybrids often target:

  • Neurological Disorders : Dopamine or serotonin receptors (e.g., 5-HT₆ antagonists).
  • Anticancer Agents : PI3K/AKT/mTOR pathway inhibitors.
    Validate via in vitro assays (e.g., kinase inhibition or radioligand binding) and ADMET profiling (Caco-2 permeability, microsomal stability) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (acute toxicity Category 4).
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.